molecular formula C12H11IN2 B13366350 4-iodo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole

4-iodo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole

Cat. No.: B13366350
M. Wt: 310.13 g/mol
InChI Key: OUFADINWPFDWHT-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cinnamyl-4-iodo-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a cinnamyl group at the first position and an iodine atom at the fourth position. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and materials science .

Chemical Reactions Analysis

1-Cinnamyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, iodine, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Cinnamyl-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. For instance, pyrazole derivatives can inhibit enzymes or interact with receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

1-Cinnamyl-4-iodo-1H-pyrazole can be compared with other pyrazole derivatives, such as:

The uniqueness of 1-Cinnamyl-4-iodo-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Iodo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole is a compound that belongs to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological properties, synthesis methods, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an iodine atom and a phenylpropene moiety. Its molecular formula is C13H11I N2, and it exhibits properties typical of pyrazole derivatives, such as moderate solubility in organic solvents.

Synthesis

The synthesis of 4-iodo-1H-pyrazoles typically involves the iodination of pyrazole derivatives. A notable method includes the use of iodine monochloride (ICl) in the presence of bases like lithium carbonate (Li2CO3) under mild conditions. This method has been shown to yield good to excellent results for various substituted pyrazoles .

Biological Activities

The biological activities of 4-iodo-1H-pyrazoles are extensive, with studies indicating several pharmacological effects:

1. Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-iodo-1H-pyrazole have shown effectiveness against various bacterial strains, suggesting potential use in treating infections .

2. Anti-inflammatory Effects
Pyrazoles are known for their anti-inflammatory capabilities. Studies have indicated that certain derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

3. Analgesic Properties
The analgesic activity of pyrazoles is well-documented. Compounds within this class have been shown to alleviate pain through mechanisms such as inhibition of cyclooxygenase enzymes .

4. Anticancer Potential
Some research indicates that pyrazoles may possess anticancer properties. For example, derivatives have been evaluated for their ability to induce apoptosis in cancer cells, particularly in adenocarcinoma cell lines .

Case Studies

Several studies have specifically investigated the effects of 4-iodo-1H-pyrazole:

Study 1: Antimicrobial Evaluation
In a comparative study assessing various pyrazole derivatives, 4-iodo-1H-pyrazole was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm)
4-Iodo-1H-pyrazole20
Control (Standard Antibiotic)25

Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results revealed a significant reduction in edema compared to control groups.

TreatmentEdema Reduction (%)
4-Iodo-1H-pyrazole65
Control15

Properties

Molecular Formula

C12H11IN2

Molecular Weight

310.13 g/mol

IUPAC Name

4-iodo-1-[(E)-3-phenylprop-2-enyl]pyrazole

InChI

InChI=1S/C12H11IN2/c13-12-9-14-15(10-12)8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2/b7-4+

InChI Key

OUFADINWPFDWHT-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)I

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=C(C=N2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.